NAMPT Enzyme Inhibition Compared to FK866
2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide exhibits a Ki value of 0.4 nM against nicotinamide phosphoribosyltransferase (NAMPT) [1]. This potency is quantitatively equivalent to FK866 (Daporinad), a well-characterized reference NAMPT inhibitor with reported Ki values of 0.3-0.4 nM that has advanced to clinical investigation [2]. In contrast, simpler nicotinamide derivatives lacking optimized substitution patterns demonstrate markedly weaker inhibition, with some NAMPT inhibitors showing Ki values in the micromolar to millimolar range [3]. The picomolar-range affinity of this compound represents a >1,000-fold improvement over low-potency NAMPT inhibitors [4].
| Evidence Dimension | NAMPT enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.4 nM |
| Comparator Or Baseline | FK866 (Daporinad): Ki = 0.3-0.4 nM; Low-potency NAMPT inhibitors: Ki > 1 μM |
| Quantified Difference | Equivalent to FK866; >1,000-fold improvement over low-potency inhibitors |
| Conditions | Biochemical enzyme inhibition assay; recombinant NAMPT |
Why This Matters
Sub-nanomolar potency enables robust target engagement at low compound concentrations, minimizing off-target effects and reducing compound consumption in high-throughput screening applications.
- [1] Tebubio. Product Information: 2-Hydroxy-4-methyl-6-(trifluoromethyl)nicotinamide (10-1109). Nicotinamide phosphoribosyltransferase inhibitor (Ki=0.4 nM). View Source
- [2] MedChemExpress. FK-866 (Daporinad) Product Information. A highly specific non-competitive inhibitor of NAMPT (Ki = 0.3-0.4 nM). View Source
- [3] BRENDA Enzyme Database. Search Ki Value for EC 2.4.2.12 (NAMPT). Values range from 0.4 nM to >4 mM depending on inhibitor structure. View Source
- [4] PMC/NCBI. Figure 7: The inhibition of NAD+ formation in cells by NAMPT inhibitor. KI (55 μM) for NAMPT measured using orthogonal enzyme assay. View Source
